

#### what is the mechanism of action of ML-097

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ML-097   |           |
| Cat. No.:            | B1663760 | Get Quote |

An In-depth Technical Guide to the Mechanism of Action of MET-097

#### Introduction

MET-097 is an investigational, ultra-long-acting, fully biased agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] Developed by Metsera, this peptide-based therapeutic is currently in Phase II clinical trials for the treatment of obesity and type 2 diabetes mellitus.[1] Early clinical data suggests potent efficacy in weight reduction with a favorable safety and tolerability profile.[3] This document provides a comprehensive overview of the mechanism of action of MET-097, supported by available clinical trial data and experimental protocols.

# Core Mechanism of Action: GLP-1 Receptor Agonism

The primary mechanism of action of MET-097 is its function as a glucagon-like peptide-1 (GLP-1) receptor agonist.[1] GLP-1 is an incretin hormone secreted from the gastrointestinal tract in response to nutrient intake. It plays a crucial role in glucose homeostasis and appetite regulation through its interaction with GLP-1 receptors expressed in various tissues, including pancreatic β-cells, the brain, and the gastrointestinal tract.

As a GLP-1 receptor agonist, MET-097 mimics the action of endogenous GLP-1, leading to a cascade of downstream physiological effects that contribute to its therapeutic efficacy in metabolic disorders.

## **Signaling Pathway**



The binding of MET-097 to the GLP-1 receptor, a G-protein coupled receptor (GPCR), is believed to activate the canonical Gas signaling pathway. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). These downstream effectors mediate the various cellular responses to GLP-1 receptor activation. The term "fully biased" suggests that MET-097 may preferentially activate certain downstream signaling pathways over others, potentially contributing to its specific efficacy and safety profile.[1][2]



Click to download full resolution via product page

Figure 1: Simplified GLP-1 Receptor Signaling Pathway.

# Pharmacodynamics and Therapeutic Effects

The agonistic activity of MET-097 at the GLP-1 receptor manifests in several key physiological effects that are beneficial for the treatment of obesity and type 2 diabetes:

- Glucose-Dependent Insulin Secretion: By stimulating GLP-1 receptors on pancreatic β-cells, MET-097 enhances the secretion of insulin in response to elevated blood glucose levels.
   This glucose-dependent action minimizes the risk of hypoglycemia.
- Suppression of Glucagon Secretion: MET-097 is expected to suppress the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.
- Delayed Gastric Emptying: Activation of GLP-1 receptors in the gastrointestinal tract slows
  the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing
  postprandial glucose excursions.



 Appetite Regulation and Weight Loss: MET-097 acts on GLP-1 receptors in the hypothalamus and other brain regions involved in appetite control, leading to increased satiety and reduced food intake. This is a primary driver of the weight loss observed in clinical trials.[3]

#### **Pharmacokinetics**

MET-097 is characterized as an "ultra-long-acting" GLP-1 receptor agonist.[1][2] This is supported by its pharmacokinetic profile, which indicates a prolonged duration of action.

| Pharmacokinetic<br>Parameter              | Value                 | Source |
|-------------------------------------------|-----------------------|--------|
| Preliminary Half-life                     | 15–16 days            | [2]    |
| Mean Time to Peak Concentration           | Approximately 18 days | [2]    |
| Accumulation Ratio (after 5 weekly doses) | Approximately 3       | [2]    |

# **Clinical Efficacy and Safety Data**

Clinical trials have provided quantitative data on the efficacy and safety of MET-097.

#### **Phase I Clinical Trial Results**

A Phase I trial in healthy, non-diabetic adults with overweight or obesity demonstrated significant weight loss.[3]

| Dosage                      | Mean Body Weight Change from Baseline | Time Point |
|-----------------------------|---------------------------------------|------------|
| 1.2 mg weekly (for 5 weeks) | -7.5%                                 | Day 36     |

Notably, these results were achieved without a dose titration period, which is often required for other GLP-1 receptor agonists to manage gastrointestinal side effects.[3] The reported adverse events were generally mild.[3]



## **Experimental Protocols**

The following outlines the methodologies employed in the clinical evaluation of MET-097, as derived from publicly available clinical trial information.

### Phase I Clinical Trial (NCT06857617)

This study was designed to assess the safety, tolerability, pharmacokinetics, and efficacy of MET-097 in adults with overweight or obesity.[4]

- Study Design: The trial consisted of three parts:
  - Part A (Single Ascending Dose SAD): Participants received a single dose of MET-097 or placebo.
  - Part B (Multiple Ascending Dose MAD): Participants received five once-weekly doses of MET-097 or placebo.
  - Part C (Monthly Dosing Exploration): Participants received once-weekly doses for 12 weeks, followed by a single higher dose to evaluate the potential for once-monthly administration.[4]
- Key Inclusion Criteria:
  - Body Mass Index (BMI) ≥ 27.0 kg/m<sup>2</sup>
  - Estimated glomerular filtration rate (eGFR) ≥ 90 mL/min
- Key Exclusion Criteria:
  - Diagnosis of type 1 or type 2 diabetes
  - Clinically significant ECG abnormalities
  - Personal or family history of medullary thyroid cancer or multiple endocrine neoplasia type
     2





Click to download full resolution via product page

Figure 2: Phase I Clinical Trial Workflow for MET-097.

#### Phase IIb Clinical Trial (VESPER-3 - NCT06973720)

This ongoing study is designed to evaluate the efficacy and safety of once-monthly MET-097 in adults with obesity or overweight without type 2 diabetes.[5]

- Study Design: A multi-center, randomized, double-blind, placebo-controlled study.
- Treatment Protocol:
  - Initial 12-week treatment period with once-weekly MET-097 (with or without titration) or placebo.
  - Transition to a four-fold higher monthly dose for a total of 13 monthly doses.



- Primary Endpoint: Percent change from baseline in body weight at Week 28.[5][6]
- Key Inclusion Criteria:
  - o BMI ≥ 30.0 kg/m 2 OR
  - BMI ≥ 27.0 kg/m<sup>2</sup> to < 30.0 kg/m<sup>2</sup> with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).
  - Stable body weight within 3 months prior to screening.

#### Conclusion

MET-097 is a promising therapeutic candidate for obesity and type 2 diabetes, acting as a fully biased, ultra-long-acting GLP-1 receptor agonist. Its mechanism of action is centered on mimicking the effects of the endogenous incretin hormone GLP-1, leading to improved glucose control and significant weight loss. The long half-life of MET-097 supports the potential for less frequent dosing, which could improve patient adherence. Early clinical data indicates strong efficacy and a favorable safety profile, positioning MET-097 as a potentially important future treatment option in the management of metabolic diseases. Further data from ongoing Phase IIb trials will be crucial in fully elucidating its clinical utility.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. MET 097 AdisInsight [adisinsight.springer.com]
- 2. Metsera's GLP-1 Receptor Agonist MET-097i | ADA 2025 [delveinsight.com]
- 3. New Weight Loss Biotech Metsera Stuns with 7.5% Weight Loss, Few Side Effects BioSpace [biospace.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]



- 5. A Phase 2b Study to Evaluate the Efficacy and Safety of Once-Monthly MET097 in Adults With Obesity or Overweight | MedPath [trial.medpath.com]
- 6. A Study to Evaluate the Efficacy and Safety of Once-Weekly MET097 in Adults With Obesity or Overweight and T2DM | MedPath [trial.medpath.com]
- To cite this document: BenchChem. [what is the mechanism of action of ML-097]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663760#what-is-the-mechanism-of-action-of-ml-097]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com